molecular formula C18H12ClIN2OS B3943382 N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B3943382
M. Wt: 466.7 g/mol
InChI Key: WQIZBEQYLQCVGW-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring system substituted with a carboxamide group and a phenyl ring substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of the naphthalene-1-carboxamide core and the introduction of the 2-chloro-4-iodophenyl group. One common synthetic route involves the following steps:

    Formation of Naphthalene-1-carboxamide: This can be achieved through the reaction of naphthalene with a suitable carboxylating agent under controlled conditions.

    Introduction of 2-chloro-4-iodophenyl Group: This step often involves the use of a halogenation reaction to introduce chlorine and iodine atoms onto the phenyl ring, followed by coupling with the naphthalene-1-carboxamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide Derivatives: Compounds with similar naphthalene-1-carboxamide cores but different substituents on the phenyl ring.

    Halogenated Phenyl Compounds: Compounds with similar halogenation patterns on the phenyl ring but different core structures.

Uniqueness

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to the specific combination of the naphthalene-1-carboxamide core and the 2-chloro-4-iodophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2OS/c19-15-10-12(20)8-9-16(15)21-18(24)22-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZBEQYLQCVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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